全反式新黄质

描述

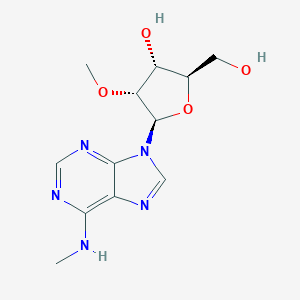

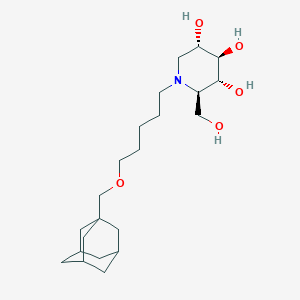

All-trans-Neoxanthin is a type of carotenoid and xanthophyll . It plays an intermediate role in the biosynthesis of the plant hormone abscisic acid . It is often present in two forms: all-trans and 9-cis isomers . It is produced from violaxanthin, but a suspected neoxanthin synthase is still to be confirmed .

Synthesis Analysis

The synthesis of all-trans-Neoxanthin is not fully understood. It is known to be produced from violaxanthin , but the exact enzyme, suspected to be a neoxanthin synthase, is yet to be confirmed . The light-dependent accumulation of all-trans-neoxanthin in photosynthetic cells has been identified exclusively in algae of the order Bryopsidales (Chlorophyta), which lack a functional xanthophyll cycle .Molecular Structure Analysis

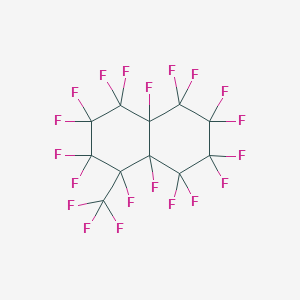

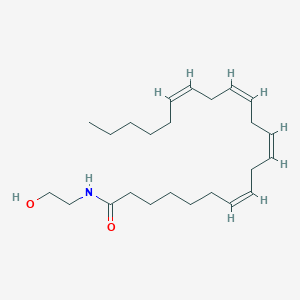

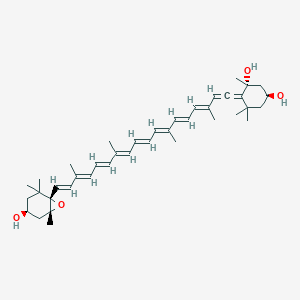

The molecular structure of all-trans-Neoxanthin is complex, with a long chain of conjugated double bonds . It is particularly labile to acids due to its epoxide nature .Physical And Chemical Properties Analysis

All-trans-Neoxanthin is a key pigment involved in the photoprotective response of plants and algae to excessive light . It has a specific role in protection against photooxidative stress . The physicochemical and antioxidant properties of all-trans-Neoxanthin have been studied theoretically .科学研究应用

1. 光合作用和类胡萝卜素分布

- 在产氧光养生物中的分布:全反式新黄质是一种广泛分布于植物中的类胡萝卜素,在光合作用中发挥着重要作用。其分布和几何形式因不同的植物物种和产氧光养生物而异(Takaichi & Mimuro, 1998)。

- 在各种植物中的作用:在如蒲公英等植物中,全反式新黄质与其他类胡萝卜素共同存在,表明其在植物类胡萝卜素组成中的重要性(Kao et al., 2012)。

2. 脱落酸生物合成

- 转化为 9'-顺式新黄质:全反式新黄质在某些植物过程中转化为 9'-顺式新黄质,这对于植物激素脱落酸的生物合成至关重要(Parry & Horgan, 1991)。

- 参与 ABA 合成:它还参与根中的脱落酸生物合成,突出了其在植物激素途径中的重要作用(Parry et al., 1992)。

3. 癌症研究

- 抗癌潜力:研究表明,全反式新黄质可以诱导人结肠癌和前列腺癌细胞凋亡,表明其在癌症治疗中的潜力(Terasaki et al., 2007); (Kotake-Nara et al., 2005)。

4. 化学预防

- 抑制致癌作用:观察到新黄质可以抑制致癌过程,表明其作为化学预防剂的作用(Chang et al., 1995)。

5. 色素沉着和光保护

- 在色素沉着中的作用:全反式新黄质在肉鸡的色素沉着中发挥作用,表明其在动物营养中的重要性(Kuzmicky et al., 1969)。

- 光保护功能:它还在植物和藻类中发挥光保护作用,有助于抵御过量光照(Giossi et al., 2020)。

6. 光学光谱学

- 光谱分析:已经对全反式新黄质进行了超快时间分辨吸收光谱学研究,有助于更好地理解其光学性质(Niedzwiedzki et al., 2010)。

作用机制

All-trans-Neoxanthin is involved in the light stress response at different levels . It is not directly involved in xanthophyll cycles and the molecular mechanisms behind its photoprotective activity are yet to be fully resolved . A putative photoprotective model involving all-trans-neoxanthin has been discussed .

未来方向

Future research on all-trans-Neoxanthin could focus on fully understanding its synthesis process, its role in photoprotection, and its potential applications . The development of novel all-trans-Neoxanthin analogues with high biological activities could also be a promising area of future exploration .

属性

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t22?,33-,34-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYSRVSAJXTE-CLONMANBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415095 | |

| Record name | all-trans-Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30743-41-0 | |

| Record name | all-trans-Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。